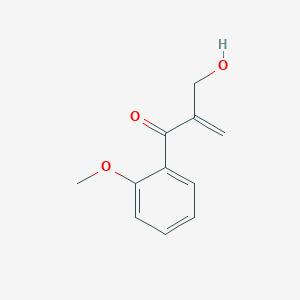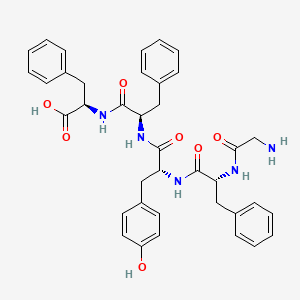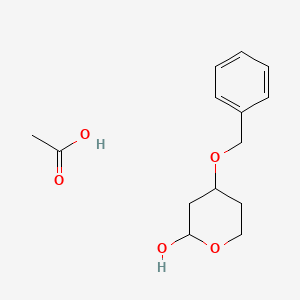![molecular formula C39H40Br2N2 B12602177 3,3'-Methylenebis[1-(5-bromopentyl)-2-phenyl-1H-indole] CAS No. 917947-62-7](/img/structure/B12602177.png)
3,3'-Methylenebis[1-(5-bromopentyl)-2-phenyl-1H-indole]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-Methylenebis[1-(5-bromopentyl)-2-phenyl-1H-indole] is a synthetic organic compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of two indole units connected by a methylene bridge, with bromopentyl and phenyl substituents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Methylenebis[1-(5-bromopentyl)-2-phenyl-1H-indole] typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-(5-bromopentyl)-2-phenyl-1H-indole.
Formation of the Methylene Bridge: The two indole units are then connected via a methylene bridge using formaldehyde or a similar methylene donor under acidic conditions.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a catalyst like hydrochloric acid or sulfuric acid to facilitate the formation of the methylene bridge.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar starting materials and reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-Methylenebis[1-(5-bromopentyl)-2-phenyl-1H-indole] undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The indole units can undergo oxidation or reduction under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecular structures.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products include derivatives with different substituents replacing the bromine atoms.
Oxidation: Oxidized indole derivatives.
Reduction: Reduced forms of the indole units.
Wissenschaftliche Forschungsanwendungen
3,3’-Methylenebis[1-(5-bromopentyl)-2-phenyl-1H-indole] has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3,3’-Methylenebis[1-(5-bromopentyl)-2-phenyl-1H-indole] involves its interaction with specific molecular targets. The bromopentyl and phenyl substituents may enhance its binding affinity to certain enzymes or receptors, leading to biological effects. The indole units can interact with various cellular pathways, potentially affecting cell signaling and metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3’-Methylenebis[1-(5-bromopentyl)-2-(4-bromophenyl)-1H-indole]
- 3,3’-Methylenebis[1-(5-chloropentyl)-2-phenyl-1H-indole]
- 3,3’-Methylenebis[1-(5-bromopentyl)-2-(4-methylphenyl)-1H-indole]
Uniqueness
3,3’-Methylenebis[1-(5-bromopentyl)-2-phenyl-1H-indole] is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
917947-62-7 |
|---|---|
Molekularformel |
C39H40Br2N2 |
Molekulargewicht |
696.6 g/mol |
IUPAC-Name |
1-(5-bromopentyl)-3-[[1-(5-bromopentyl)-2-phenylindol-3-yl]methyl]-2-phenylindole |
InChI |
InChI=1S/C39H40Br2N2/c40-25-13-3-15-27-42-36-23-11-9-21-32(36)34(38(42)30-17-5-1-6-18-30)29-35-33-22-10-12-24-37(33)43(28-16-4-14-26-41)39(35)31-19-7-2-8-20-31/h1-2,5-12,17-24H,3-4,13-16,25-29H2 |
InChI-Schlüssel |
NAEWNCFKEXHAJU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2CCCCCBr)CC4=C(N(C5=CC=CC=C54)CCCCCBr)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




silane](/img/structure/B12602111.png)
![5-Chloro-2-{[(triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B12602112.png)
![({3-[(2-Bromophenyl)methyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane](/img/structure/B12602116.png)



![4-Thiazolidinone, 2-(3-methoxyphenyl)-3-[(3-methoxyphenyl)methyl]-](/img/structure/B12602132.png)
![Ethyl 3-{4-[(trifluoromethyl)sulfanyl]phenyl}propanoate](/img/structure/B12602137.png)
![[1,1'-Biphenyl]-2-sulfonamide, 4'-fluoro-N-(4-hydroxybutyl)-](/img/structure/B12602138.png)

stannane](/img/structure/B12602153.png)
silane](/img/structure/B12602156.png)
